molecular formula C16H15NO2 B14628225 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione CAS No. 56384-98-6

2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione

Cat. No.: B14628225
CAS No.: 56384-98-6
M. Wt: 253.29 g/mol
InChI Key: YTEHQZDHWWLTII-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[221]hept-5-enylmethyl)isoindole-1,3-dione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 60°C and 80°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow rates. The final product is purified using large-scale chromatographic techniques or crystallization methods to ensure high purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
  • Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

Uniqueness

2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione is unique due to its isoindole-1,3-dione moiety, which imparts distinct chemical reactivity and biological activity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

56384-98-6

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H15NO2/c18-15-13-3-1-2-4-14(13)16(19)17(15)9-12-8-10-5-6-11(12)7-10/h1-6,10-12H,7-9H2

InChI Key

YTEHQZDHWWLTII-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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